

GSK-LSD1 discovery and characterization

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Compound Focus: Gsk-Isd1

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Core Biochemical Characterization

The table below summarizes the key biochemical and cellular properties of **GSK-LSD1**.

Property	Description
Target	Lysine-specific demethylase 1 (LSD1/KDM1A) [1]
Inhibition Type	Irreversible [2] [1] [3]
Potency (IC ₅₀)	16 nM (cell-free assay) [1]
Selectivity	>1000-fold selective over related FAD-dependent enzymes (LSD2, MAO-A, MAO-B) [4] [1]
Primary Effect	Increases cellular H3K4me1/2 levels [2] [1]

Experimental Validation in Disease Models

Preclinical studies across diverse cancer types have validated the biological impact of **GSK-LSD1**, as summarized below.

Cancer Type	Experimental Model	Key Findings & Effects
Acute Myeloid Leukemia (AML)	Cell lines (e.g., THP-1), primary cells, mouse xenograft [5]	Induces differentiation; synergizes with GSK3 inhibition; reduces tumor burden & extends survival [5].
Oral Squamous Cell Carcinoma (OSCC)	Cell lines (HSC-3), orthotopic mouse model, patient-derived xenografts (PDX) [6]	Inhibits tumor growth & metastasis; downregulates EMT markers (CTGF, MMP13); upregulates E-cadherin [6].
Cutaneous Squamous Cell Carcinoma (cSCC)	Epidermal progenitors [2]	Unleashes epidermal differentiation program; represses invasion [2].
Lung Adenocarcinoma (LUAD)	Cell lines (e.g., A549), transgenic mouse models [7]	Reduces cell growth & invasion; inhibits tumor formation & progression independent of driver mutations (EGFR/KRAS) [7].

Detailed Experimental Protocols

For researchers aiming to replicate or adapt key experiments, here are the methodologies cited in the literature.

In Vitro Cell Viability and Proliferation Assay

This protocol is used to determine the anti-proliferative effects (IC_{50}) of **GSK-LSD1**.

- **Cell Culture:** Maintain cancer cell lines (e.g., A549, THP-1) in recommended media (DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) [7].
- **Drug Treatment:** Seed cells in multi-well plates and treat with a dose range of **GSK-LSD1** after cell adhesion. A typical concentration range is from nanomolar to low micromolar (e.g., 0.001 μ M to 10 μ M) [8] [7].
- **Incubation & Measurement:** Incubate for a defined period (e.g., 72-96 hours). Measure cell viability using assays like CCK-8. The IC_{50} is calculated from the dose-response curve [8].

In Vivo Efficacy Study in Xenograft Models

This protocol assesses the anti-tumor effect of **GSK-LSD1** in live animal models.

- **Model Generation:** Subcutaneously implant cancer cells (e.g., HepG2 for liver cancer) or patient-derived tumor tissue into immunodeficient mice [8] [6].
- **Drug Administration:** Once tumors are palpable, randomize mice into control and treatment groups. Administer **GSK-LSD1** or vehicle via oral gavage or intraperitoneal injection. Dosing regimens vary (e.g., specific mg/kg dose daily or several times a week) [8].
- **Monitoring & Analysis:** Monitor tumor volume regularly with calipers and animal body weight to assess toxicity. At the endpoint, harvest tumors for further analysis (e.g., weighing, immunohistochemistry) [8] [6]. Studies report significant tumor growth inhibition without obvious toxic effects at effective doses [8].

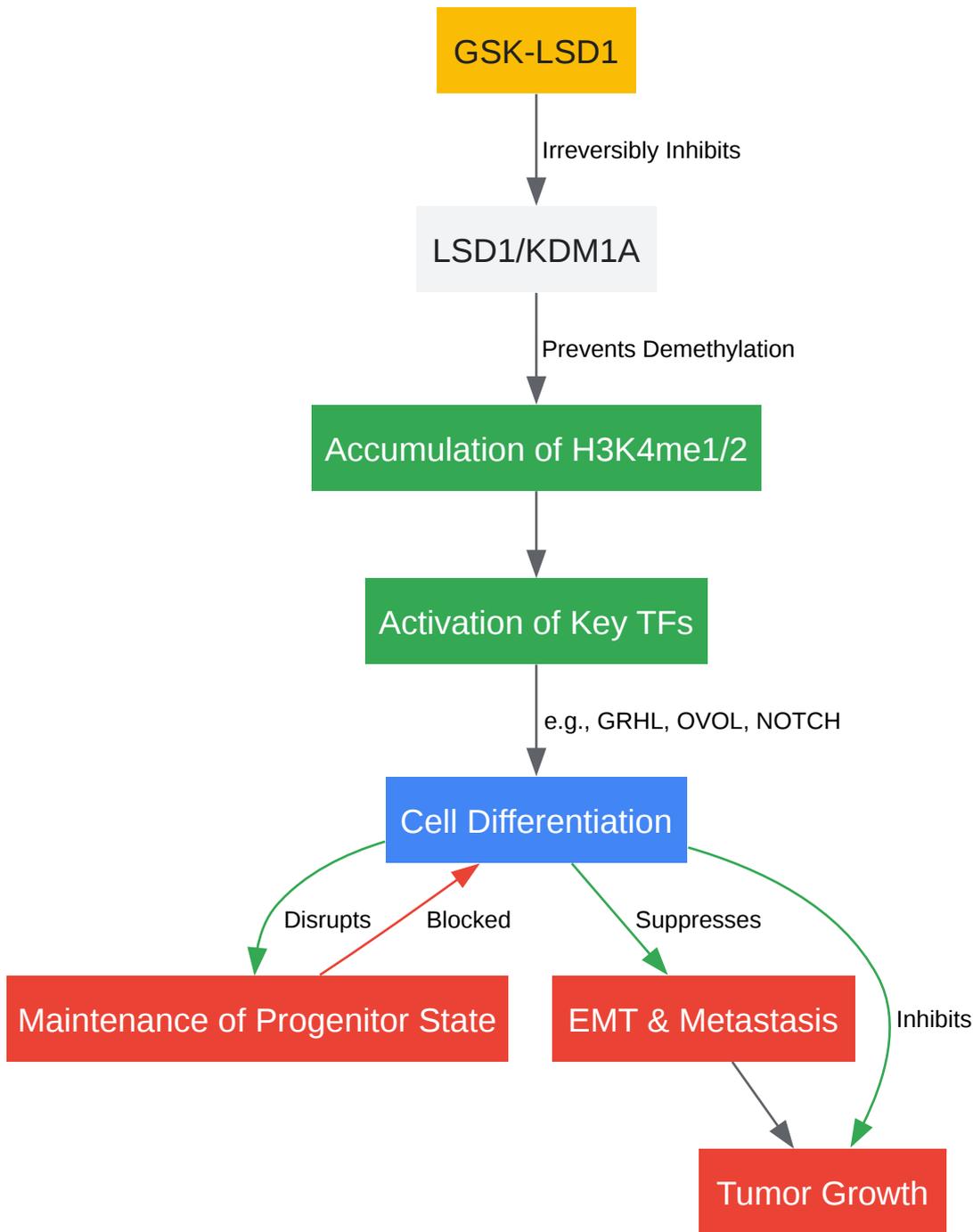
Western Blot Analysis for Mechanism Validation

This method confirms target engagement and changes in epigenetic markers and downstream effectors.

- **Sample Preparation:** Lyse cells (e.g., A549) after treatment with **GSK-LSD1** (e.g., at 16 μ M for 96 hours) to extract total protein [1].
- **Gel Electrophoresis and Transfer:** Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
- **Antibody Incubation:** Block the membrane and incubate with primary antibodies against:
 - **H3K4me1/2:** To confirm inhibition of LSD1 demethylase activity (increased signal expected) [2] [1].
 - **EMT Markers:** Such as E-cadherin (increased), N-cadherin, Slug, and Snail (decreased) [6] [1].
- **Detection:** Use HRP-conjugated secondary antibodies and chemiluminescence to visualize protein bands. An antibody against a loading control like GAPDH or total H3 is used for normalization [1].

Mechanism of Action and Signaling Pathways

GSK-LSD1 exerts its effects primarily by inhibiting LSD1's demethylase activity, leading to a cascade of transcriptional and cellular changes. The diagram below illustrates the key mechanistic pathways.



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Mechanism of **GSK-LSD1** action: inhibiting LSD1 increases H3K4me2, activating transcription factors that promote differentiation and suppress tumorigenesis.

Future Research and Clinical Perspective

While **GSK-LSD1** itself may not have advanced to late-stage clinical trials, it has been instrumental in validating LSD1 as a target. Its use has informed the development of other clinical-stage LSD1 inhibitors, such as bomedemstat (IMG-7289) and iadademstat (ORY-1001) [3]. Current research focuses on:

- **Combination Therapies:** As seen in AML, combining LSD1 inhibition with other agents (e.g., GSK3 inhibitors) can yield synergistic effects and overcome limitations of monotherapy [5].
- **Scaffolding Function:** Beyond its catalytic role, LSD1 acts as a scaffolding protein in transcriptional complexes. New screening methods are being developed to find inhibitors that disrupt these protein-protein interactions [9].

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